molecular formula C10H15N3O B15260474 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one

5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one

Cat. No.: B15260474
M. Wt: 193.25 g/mol
InChI Key: BWYSUAIPYSHRNO-UHFFFAOYSA-N
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Description

5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable amine under acidic or basic conditions to form the desired pyrrolidinone ring . The reaction conditions often include solvents such as ethanol or dichloromethane and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions may vary but often involve solvents like ethanol, dichloromethane, or tetrahydrofuran, and may require heating or cooling to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one.

    Pyrrolidin-2-one: A core structure in the compound, also found in various other bioactive molecules.

    Pyrazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

This compound is unique due to its combination of a pyrazole ring and a pyrrolidinone ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-[(1-ethylpyrazol-4-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C10H15N3O/c1-2-13-7-8(6-11-13)5-9-3-4-10(14)12-9/h6-7,9H,2-5H2,1H3,(H,12,14)

InChI Key

BWYSUAIPYSHRNO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CC2CCC(=O)N2

Origin of Product

United States

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